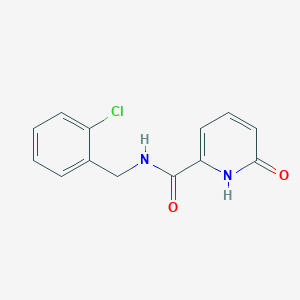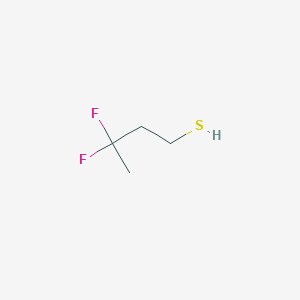
3,3-Difluorobutane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluorobutane-1-thiol: is an organosulfur compound characterized by the presence of a thiol group (-SH) and two fluorine atoms attached to the third carbon of a butane chain This compound is part of the thiol family, which are known for their distinctive and often unpleasant odors
作用机制
Target of Action
The primary targets of 3,3-Difluorobutane-1-thiol are currently unknown
Mode of Action
It’s known that the mode of action reflects the key & obligatory steps through which a chemical interacts with the organism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Difluorobutane-1-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 3,3-difluorobutyl halides with a sulfur nucleophile such as sodium hydrosulfide. The reaction typically proceeds under mild conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of thiourea as a nucleophile. Thiourea reacts with 3,3-difluorobutyl halides to form an intermediate isothiourea salt, which is then hydrolyzed to yield the desired thiol. This method is advantageous as it minimizes the formation of unwanted by-products.
化学反应分析
Types of Reactions: 3,3-Difluorobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. Mild oxidizing agents like iodine or bromine can convert thiols to disulfides, while stronger oxidizing agents like hydrogen peroxide can further oxidize them to sulfonic acids.
Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents such as zinc in the presence of hydrochloric acid.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Iodine, bromine, hydrogen peroxide.
Reduction: Zinc, hydrochloric acid.
Substitution: Sodium hydrosulfide, thiourea.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiols depending on the nucleophile used.
科学研究应用
3,3-Difluorobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its unique structure, with both fluorine and sulfur atoms, makes it valuable in studying the effects of these atoms on chemical reactivity and properties.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study these processes and the impact of fluorine substitution on biological activity.
Medicine: Organosulfur compounds, including thiols, have potential therapeutic applications due to their antioxidant properties. Research into this compound may reveal new insights into its potential as a drug candidate.
Industry: Thiols are used in the production of polymers, agrochemicals, and pharmaceuticals. The unique properties of this compound make it a candidate for specialized industrial applications.
相似化合物的比较
1-Butanethiol: Similar structure but lacks fluorine atoms.
3,3,3-Trifluoropropane-1-thiol: Contains three fluorine atoms but has a shorter carbon chain.
Ethanethiol: A simpler thiol with a shorter carbon chain and no fluorine atoms.
Uniqueness: 3,3-Difluorobutane-1-thiol is unique due to the presence of two fluorine atoms on the third carbon of the butane chain. This fluorine substitution can significantly alter the compound’s chemical and physical properties, such as its reactivity, boiling point, and solubility. The combination of fluorine and sulfur atoms in the same molecule provides a unique platform for studying the interplay between these elements in various chemical and biological contexts.
属性
IUPAC Name |
3,3-difluorobutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2S/c1-4(5,6)2-3-7/h7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQJVWVOKZQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
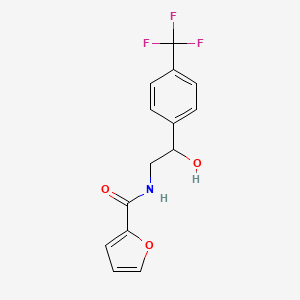
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)
![2-Methoxy-5-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzamide](/img/structure/B2853686.png)
![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)
![(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2853689.png)
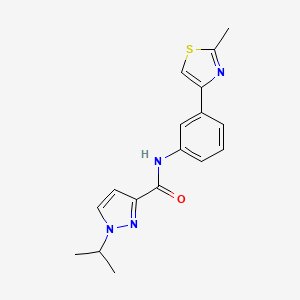
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2853691.png)
![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)
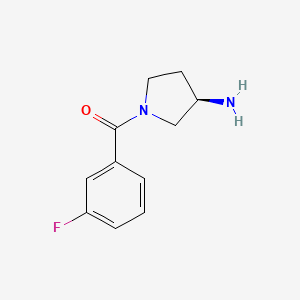
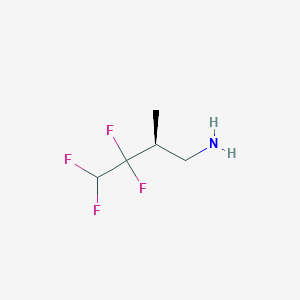
![3-(3-sulfopropyl)-2-{[(2Z)-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B2853698.png)
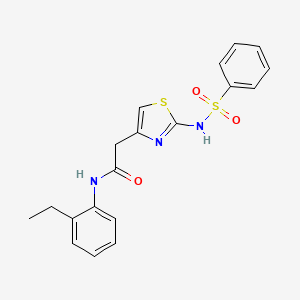
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)
